1-(4-Chloro-6-methylpyridin-2-yl)ethanone
Overview
Description
1-(4-Chloro-6-methylpyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro group at the 4th position and a methyl group at the 6th position of the pyridine ring, along with an ethanone group at the 2nd position. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-6-methylpyridin-2-yl)ethanone can be achieved through several methods. One common approach involves the cyclization of 1-(2-methyl-2H-tetrazole-5-yl)ethanone with a Vinamidinium salt. This method avoids the use of highly toxic reagents such as sodium cyanide and sodium azide . Another method involves the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an MX aqueous solution .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-6-methylpyridin-2-yl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Cyclization Reactions: The compound can undergo cyclization reactions to form pyrazole derivatives when treated with hydrazine hydrate in the presence of dimethylacetamide and ethanol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, sulfuric acid, and hypochlorous acid are commonly used under mild conditions.
Cyclization Reactions: Hydrazine hydrate and dimethylacetamide are used under ethanol solvent systems.
Major Products Formed
Electrophilic Aromatic Substitution: The major products are substituted aromatic compounds with electrophiles replacing hydrogen atoms on the ring.
Cyclization Reactions: The major products are pyrazole derivatives.
Scientific Research Applications
1-(4-Chloro-6-methylpyridin-2-yl)ethanone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(4-Chloro-6-methylpyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, attacking the carbon atoms of the aromatic ring to form a cationic intermediate. This intermediate then undergoes further reactions to regenerate the aromatic ring and form the substitution product .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-6-methylpyridin-4-yl)ethanone: This compound has a similar structure but with the chloro and methyl groups at different positions on the pyridine ring.
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: This compound has a similar pyridine ring structure but with additional functional groups.
Uniqueness
1-(4-Chloro-6-methylpyridin-2-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical reactions and applications, particularly in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Properties
IUPAC Name |
1-(4-chloro-6-methylpyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-7(9)4-8(10-5)6(2)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXINSLPJMHYKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594251 | |
Record name | 1-(4-Chloro-6-methylpyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339586-00-4 | |
Record name | 1-(4-Chloro-6-methylpyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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